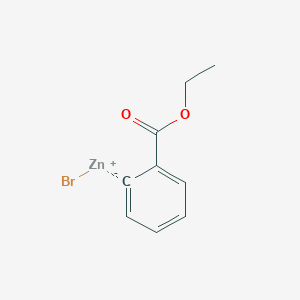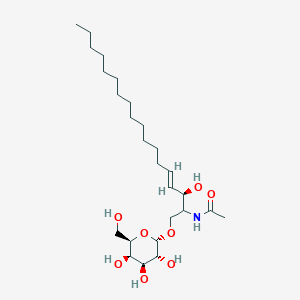
N-Acetylpsychosine
Vue d'ensemble
Description
It is a valuable tool for studying the mechanisms of apoptosis and immune responses activated by dendritic cells . This compound holds potential in various scientific research fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetylpsychosine can be synthesized through the glycosylation of sphingosine by uridine diphosphate-galactose: ceramide galactosyltransferase (EC 2.4.1.45) and degraded by ceramide β-galactosidase (EC 3.2.1.46) to sphingosine and galactose . The preparation involves treating total lipids extracted from tissues with [3H]acetic anhydride in toluene-methanol, followed by mild alkaline methanolysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the compound is available for research purposes from various chemical suppliers. The production typically involves the synthesis of the compound in controlled laboratory conditions to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetylpsychosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized ceramides, while reduction can yield reduced ceramide derivatives.
Applications De Recherche Scientifique
N-Acetylpsychosine has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of apoptosis and immune responses activated by dendritic cells.
Biology: The compound is valuable in understanding the molecular mechanisms underlying cell death and immune responses.
Industry: The compound is used in research and development for creating new therapeutic agents and understanding disease mechanisms.
Mécanisme D'action
N-Acetylpsychosine exerts its effects through several mechanisms:
Apoptosis Induction: The compound induces apoptosis in cells by affecting mitochondrial membrane potential and activating caspase pathways.
Immune Response Activation: It stimulates immune responses by activating dendritic cells and promoting mixed leukocyte reactions.
Molecular Targets and Pathways: this compound targets mitochondria, leading to changes in mitochondrial membrane potential and activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
N-Acetylpsychosine is unique compared to other similar compounds due to its specific immunostimulatory properties and its role in studying apoptosis and immune responses. Similar compounds include:
Psychosine: A toxic metabolite that accumulates in Krabbe’s disease and induces cell death through apoptosis.
N-Acetyl-L-Cysteine: A compound with antioxidant, anti-inflammatory, and glutamate modulation activity, used in treating psychiatric disorders.
Galactosylceramide: Another glycosphingolipid involved in cellular processes but with different biological activities compared to this compound.
This compound stands out due to its specific role in immune response activation and apoptosis studies, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSOLRPKRHPEE-JDJMUKKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35823-61-1 | |
| Record name | N-Acetylpsychosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035823611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does N-Acetylpsychosine induce the formation of endocytic vesicles like its related compound, C6-ceramide?
A1: While the provided research [] demonstrates that exogenous C6-ceramide effectively induces endocytic vesicle formation and enlargement of late endosomes/lysosomes in mouse fibroblasts, this compound did not exhibit this effect. The study specifically tested various ceramide metabolites, including this compound, and found them to be inactive in causing vesicle formation when added exogenously.
Q2: What is the primary use of this compound in current research?
A2: Although not explicitly stated in the provided abstracts, one study mentions using this compound as an internal standard for a specific analytical technique []. This suggests its potential application in quantitative analysis, specifically in high-performance liquid chromatography (HPLC) for quantifying glycosphingolipids. This application likely stems from its structural similarity to other glycosphingolipids, allowing for consistent detection and quantification during analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


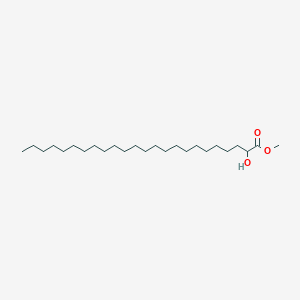

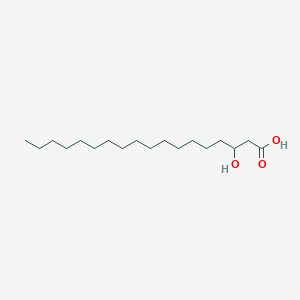



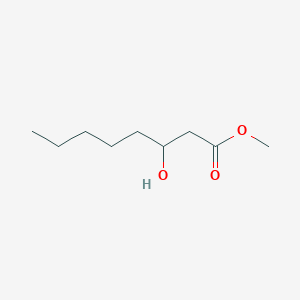

![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)
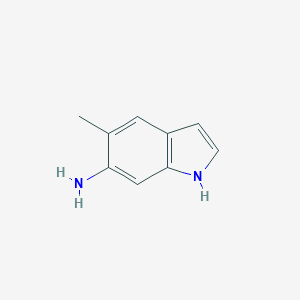
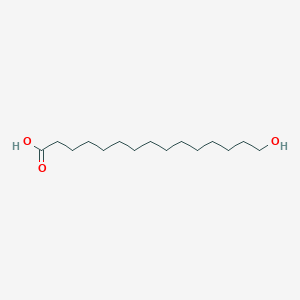

![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
